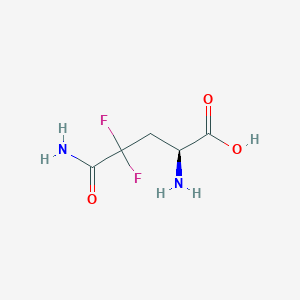
4,4-Difluoroglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoroglutamine is a fluorinated derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroglutamine typically involves the use of Garner’s aldehyde and fluoro-Reformatsky chemistry. The serine-derived Garner aldehyde is converted into a 4,4-difluoroamino acid building block via a fluoro-Reformatsky reaction with ethyl bromodifluoroacetate . This method allows for the production of optically active fluorinated synthetic building blocks, which are of general utility in organo-fluorine chemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis processes that are scalable for larger production. The use of fluoro-Reformatsky reactions and other fluorination techniques are likely employed in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoroglutamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Fluoro-Reformatsky Reaction: Utilizes ethyl bromodifluoroacetate as a reagent.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Applications De Recherche Scientifique
4,4-Difluoroglutamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and amino acids.
Biology: Investigated for its role in enzyme-substrate interactions, particularly with γ-glutamyl hydrolase.
Industry: Utilized in the production of fluorinated compounds that have specific industrial applications.
Mécanisme D'action
The mechanism of action of 4,4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and specificity towards enzymes and receptors. For instance, it has been shown to be a substrate for γ-glutamyl hydrolase, where it is hydrolyzed at a slower rate compared to non-fluorinated analogs . This slower hydrolysis rate can be attributed to the presence of fluorine atoms, which alter the compound’s electronic and steric properties.
Comparaison Avec Des Composés Similaires
- 4-Fluoroglutamine
- 4-Bromoglutamine
- 4,4-Difluoroglutamic Acid
Comparison: 4,4-Difluoroglutamine is unique due to the presence of two fluorine atoms at the 4-position of the glutamine molecule. This dual fluorination significantly alters its chemical and biological properties compared to its mono-fluorinated or brominated counterparts.
Propriétés
Numéro CAS |
401915-19-3 |
|---|---|
Formule moléculaire |
C5H8F2N2O3 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
(2S)-2,5-diamino-4,4-difluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11)/t2-/m0/s1 |
Clé InChI |
GFRKSCVVDVJWRU-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(C(=O)N)(F)F |
SMILES canonique |
C(C(C(=O)O)N)C(C(=O)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


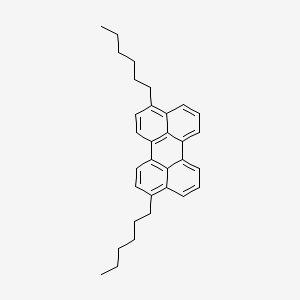
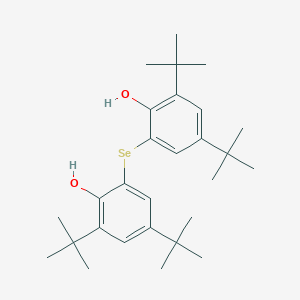
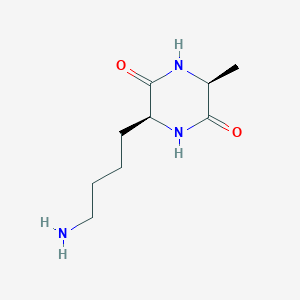

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
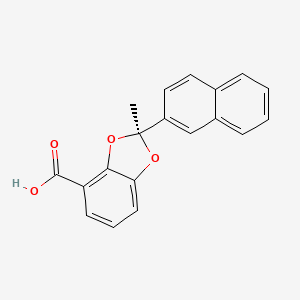
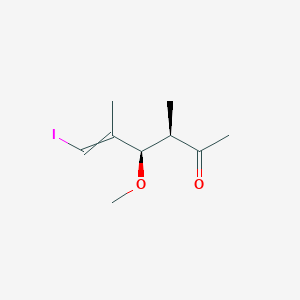
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
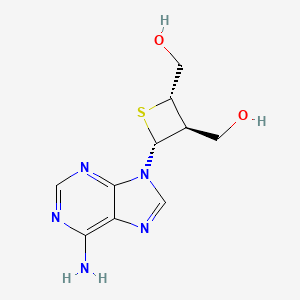
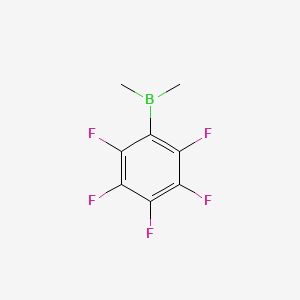
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
